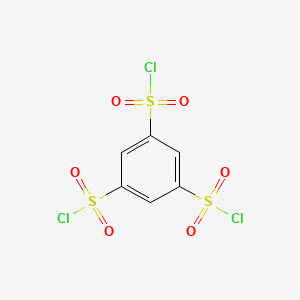

1,3,5-Benzenetrisulfonyl trichloride

Description

Contextual Significance of Trifunctional Aromatic Sulfonyl Chlorides

The importance of trifunctional aromatic sulfonyl chlorides, such as 1,3,5-benzenetrisulfonyl trichloride (B1173362), lies in their ability to act as rigid, triangular nodes for the construction of extended networks. The sulfonyl chloride functional group is a highly reactive electrophile, readily undergoing reactions with a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamide bonds. enamine.net This reactivity is fundamental to their application in polymerization and the synthesis of complex molecules. enamine.netcmu.edu

Unlike monofunctional or difunctional reagents, which lead to chain termination or linear polymers, respectively, trifunctional monomers can generate two-dimensional (2D) sheets or three-dimensional (3D) frameworks. The C3 symmetry of the 1,3,5-substituted benzene (B151609) core ensures that the resulting structures are well-defined and often porous, a desirable trait for applications in gas storage, separation, and catalysis. Aryl sulfonyl chlorides are generally more chemically robust and thermally stable compared to other similar reagents, though less so than their sulfonyl fluoride (B91410) counterparts. nih.gov This combination of high reactivity and the capacity to form stable, multidimensional structures makes trifunctional aromatic sulfonyl chlorides valuable tools in creating advanced functional materials. cmu.edu

Historical Trajectories in the Development of Benzene-Based Multifunctional Reagents

The journey to developing sophisticated reagents like 1,3,5-benzenetrisulfonyl trichloride is rooted in the foundational discoveries of organic chemistry. The story begins with the isolation of benzene in 1825 by English scientist Michael Faraday, who first identified it in illuminating gas. acs.orgbritannica.combyjus.com For decades, its structure remained a puzzle until 1865, when German chemist August Kekulé proposed the now-famous cyclic arrangement of six carbon atoms with alternating double bonds, an idea famously inspired by a dream of a snake biting its own tail. acs.orgscribd.comyoutube.com

Kekulé's structural hypothesis unlocked the field of aromatic chemistry and provided a template for understanding how the benzene ring could be chemically modified. scribd.com The subsequent development of electrophilic aromatic substitution reactions provided chemists with a versatile toolkit to replace benzene's hydrogen atoms with various functional groups, thereby creating a vast array of derivatives. britannica.com This capability was the crucial step toward creating multifunctional reagents. By controlling reaction conditions, chemists learned to add multiple substituents to specific positions on the benzene ring. This led to the synthesis of di- and tri-substituted benzene compounds, which serve as foundational building blocks for polymers, dyes, and pharmaceuticals. britannica.com The creation of molecules like this compound is a direct outcome of this long history of research into the controlled functionalization of the benzene ring.

Overview of Current Research Landscape and Academic Interest

In recent years, academic interest in this compound and similar trifunctional monomers has been driven by the demand for novel porous materials. The primary area of application is in the synthesis of Porous Organic Polymers (POPs). northwestern.edursc.org These materials are constructed by linking rigid organic building blocks, like this compound, to create a permanent, intrinsic microporosity.

Researchers utilize the reaction between this compound and complementary multi-amine linkers to form highly cross-linked, amorphous, or semi-crystalline networks with large surface areas. These POPs are investigated for a range of applications, including:

Gas Adsorption and Storage: The high surface area and tunable pore sizes of POPs make them promising candidates for storing gases like carbon dioxide. rsc.org

Catalysis: By incorporating catalytic sites into the polymer framework, it is possible to create heterogeneous catalysts that combine the high activity of homogeneous catalysts with the stability and recyclability of solid catalysts. northwestern.edu

The compound is also studied as a multisulfonyl chloride initiator in living radical polymerization, a method used to synthesize polymers with controlled molecular weights and complex architectures like star-shaped polymers. cmu.edu While Covalent Organic Frameworks (COFs) are often built from trigonal monomers, research highlights similar structures like 1,3,5-tris(4-formylphenyl)benzene or 1,3,5-tris(4-bromophenyl)benzene (B1296842) for creating crystalline 2D COFs. rsc.orgossila.com The principles, however, are the same: using a C3-symmetric node to build an extended, ordered network. The ongoing research into these areas underscores the continued importance of this compound as a versatile building block in materials chemistry.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 21538-06-7 nih.gov |

| Molecular Formula | C₆H₃Cl₃O₆S₃ nih.gov |

| Molecular Weight | 373.64 g/mol chemicalbook.com |

| Melting Point | 190-192 °C |

| Boiling Point | 537.9 °C at 760 mmHg |

| Density | 1.873 g/cm³ |

| Appearance | Powder chemsrc.com |

| IUPAC Name | benzene-1,3,5-trisulfonyl chloride |

Structure

3D Structure

Properties

IUPAC Name |

benzene-1,3,5-trisulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl3O6S3/c7-16(10,11)4-1-5(17(8,12)13)3-6(2-4)18(9,14)15/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDPRVQJRZUJZPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1S(=O)(=O)Cl)S(=O)(=O)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl3O6S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3066712 | |

| Record name | 1,3,5-Benzenetrisulfonyl trichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21538-06-7 | |

| Record name | 1,3,5-Benzenetrisulfonyl trichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21538-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Benzenetrisulfonyl trichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021538067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Benzenetrisulfonyl trichloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Benzenetrisulfonyl trichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene-1,3,5-trisulphonyl trichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.375 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,3,5 Benzenetrisulfonyl Trichloride

Established Preparative Routes via Aromatic Chlorosulfonation

The conventional synthesis of 1,3,5-benzenetrisulfonyl trichloride (B1173362) relies on the direct reaction of benzene (B151609) with a chlorosulfonating agent. This approach, while established, requires careful control of reaction conditions to achieve the desired trisubstitution and to manage the formation of byproducts.

Optimization of Reaction Conditions and Yields

The direct chlorosulfonation of benzene to produce 1,3,5-benzenetrisulfonyl trichloride is a challenging transformation due to the deactivating nature of the sulfonyl chloride group. After the first sulfonation, the benzene ring becomes less susceptible to further electrophilic attack. Consequently, forcing conditions, such as the use of a large excess of the chlorosulfonating agent and elevated temperatures, are typically necessary to introduce the second and third sulfonyl chloride groups.

The primary reagent for this transformation is chlorosulfonic acid (ClSO₃H). The reaction proceeds by the electrophilic attack of the sulfur trioxide (SO₃) or a related electrophilic species, generated in situ from chlorosulfonic acid, on the benzene ring. wikipedia.org To drive the reaction towards the desired trisubstituted product, a significant molar excess of chlorosulfonic acid is employed. google.com The reaction temperature is also a critical parameter; higher temperatures favor polysubstitution but can also lead to the formation of undesired byproducts such as diphenyl sulfones. google.comgoogle.com

Alternatively, the synthesis can proceed from benzene-1,3,5-trisulfonic acid. This intermediate can be prepared by the sulfonation of benzene using fuming sulfuric acid (oleum). numberanalytics.com The subsequent conversion of the sulfonic acid groups to sulfonyl chloride groups can be achieved using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). google.comorgsyn.org The reaction with thionyl chloride is often carried out in the presence of a catalytic amount of a tertiary amine or a Lewis acid.

Detailed optimization studies specifically for this compound are not extensively reported in readily available literature, likely due to the compound's specialized applications. However, based on general principles of electrophilic aromatic substitution, optimizing the yield would involve a careful balance of the molar ratio of reactants, reaction temperature, and reaction time.

Table 1: Comparison of Reagents for Chlorosulfonation

| Reagent | Typical Conditions | Advantages | Disadvantages |

| Chlorosulfonic Acid | Large excess, elevated temperature | Direct, one-pot synthesis | Harsh conditions, byproduct formation (e.g., diphenyl sulfone) |

| Thionyl Chloride (from sulfonic acid) | With or without catalyst, reflux | Milder conditions than direct chlorosulfonation | Requires pre-synthesis of benzene-1,3,5-trisulfonic acid |

| Phosphorus Pentachloride (from sulfonic acid salt) | Heating with the sodium salt of the sulfonic acid | Effective for converting sulfonic acid salts | Stoichiometric use of a solid reagent, formation of phosphorus oxychloride as a byproduct orgsyn.org |

This table provides a general overview of reagents used in sulfonyl chloride synthesis. Specific data for this compound is limited in the provided search results.

Influence of Catalysts and Reagents on Synthetic Efficacy

While the direct chlorosulfonation of benzene with chlorosulfonic acid is often performed without an additional catalyst, the conversion of benzene-1,3,5-trisulfonic acid to its corresponding trichloride can be facilitated by certain reagents.

For the conversion of sulfonic acids to sulfonyl chlorides, thionyl chloride is a common reagent. The reaction can be slow, but the addition of a catalytic amount of N,N-dimethylformamide (DMF) is known to significantly accelerate the process. This is a common strategy in the Vilsmeier-Haack type reactions where a reactive intermediate is formed from thionyl chloride and DMF.

Phosphorus pentachloride is another effective reagent for this conversion, particularly when starting from the salt of the sulfonic acid. The reaction typically proceeds by heating the two solid reactants together. orgsyn.org

For the initial sulfonation of benzene to the trisulfonic acid, the use of a catalyst is not standard as the reaction is driven by the high concentration of sulfur trioxide in oleum. However, the choice of sulfonating agent itself (e.g., concentration of oleum) is a critical factor influencing the degree of sulfonation.

Emerging Synthetic Strategies and Process Intensification

In recent years, there has been a growing emphasis on developing more sustainable and efficient methods for chemical synthesis. This trend extends to the preparation of sulfonyl chlorides, with a focus on green chemistry principles and process intensification technologies like continuous flow.

Green Chemistry Principles in Sulfonyl Chloride Synthesis

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances. acs.org In the context of sulfonyl chloride synthesis, this translates to exploring alternative, less hazardous reagents and solvent-free or aqueous reaction conditions.

One greener approach involves the use of N-chlorosuccinimide (NCS) as a chlorinating agent in the presence of a catalytic amount of a chloride source. This method can be more environmentally benign compared to using reagents like thionyl chloride or phosphorus pentachloride.

Another promising green method is the oxidative chlorination of thiols or disulfides using an oxidant and a chloride source in an aqueous medium. This avoids the use of harsh dehydrating conditions and organic solvents. sci-hub.se

While these green methodologies have been successfully applied to the synthesis of various sulfonyl chlorides, their specific application to the production of this compound has not been detailed in the available literature. The challenge lies in adapting these milder methods to achieve the exhaustive trisubstitution of the benzene ring.

Continuous Flow and Scalable Production Approaches

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for easier scale-up. nih.gov The chlorosulfonation of aromatic compounds is often highly exothermic, and the use of continuous flow reactors allows for precise temperature control, minimizing the risk of runaway reactions and improving product selectivity. google.comnih.gov

Recent studies have demonstrated the successful implementation of continuous flow systems for the synthesis of aryl sulfonyl chlorides. nih.gov These systems often involve the use of packed-bed reactors or microreactors, which provide a high surface-area-to-volume ratio, leading to efficient mixing and heat exchange. Automated continuous systems, incorporating in-line monitoring and feedback control, have been developed to produce aryl sulfonyl chlorides on a larger scale with improved consistency and spacetime yield. nih.gov

Although the specific application of continuous flow technology to the synthesis of this compound is not explicitly documented in the provided search results, the general success of this approach for aryl sulfonyl chlorides suggests its potential for the scalable and safer production of this trisubstituted compound. The primary challenge would be to optimize the reactor design and operating parameters to achieve the high degree of substitution required.

Chemical Reactivity and Transformation of 1,3,5 Benzenetrisulfonyl Trichloride

Nucleophilic Substitution Reactions of Sulfonyl Chloride Moieties

The three sulfonyl chloride groups of 1,3,5-benzenetrisulfonyl trichloride (B1173362) are the primary sites of its chemical reactivity. These groups readily undergo nucleophilic substitution reactions with a variety of nucleophiles, leading to the formation of a diverse array of derivatives.

Reactivity with Diverse Amine Functionalities

The reaction of sulfonyl chlorides with amines to form sulfonamides is a well-established and robust transformation. In the case of 1,3,5-benzenetrisulfonyl trichloride, its trifunctional nature allows for the synthesis of trisulfonamides, which can serve as building blocks for more complex, three-dimensional structures.

The reaction with primary amines (RNH₂) and secondary amines (R₂NH) proceeds readily to yield the corresponding N-substituted trisulfonamides. The general reaction involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride, with the subsequent elimination of hydrogen chloride. doubtnut.com The use of a base, such as pyridine (B92270) or triethylamine, is often necessary to neutralize the HCl byproduct and drive the reaction to completion. researchgate.net

The reactivity of amines in these reactions is influenced by their basicity and steric hindrance. Primary amines generally react more readily than bulkier secondary amines. Aromatic amines, such as aniline (B41778) and its derivatives, also react to form N-aryl trisulfonamides. researchgate.netresearchgate.net The reaction conditions, including solvent and temperature, can be tuned to optimize the yield and purity of the desired products. For instance, studies on the reaction of benzenesulfonyl chloride with anilines have been conducted in various solvents, including methanol (B129727) and benzene (B151609), to understand the effect of the medium on the reaction kinetics. researchgate.net

The reaction with amines in aqueous media has also been investigated. Interestingly, high yields of sulfonamides can be achieved at high pH values, even with a small excess of the sulfonyl chloride. researchgate.net This is attributed to third-order reaction pathways involving the sulfonyl chloride, the amine, and hydroxide (B78521) ions, or two molecules of the amine. researchgate.net

The trifunctionality of this compound makes it a key component in the synthesis of star-shaped polymers and dendrimers. By reacting it with di- or polyfunctional amines, highly branched structures can be constructed.

Table 1: Representative Reactions of Benzenesulfonyl Chlorides with Amines

| Amine Type | Reactant Example | Product Type | Reference(s) |

| Primary Alkylamine | 1-Octylamine | N-Octylbenzenesulfonamide | researchgate.net |

| Secondary Alkylamine | Dibutylamine | N,N-Dibutylbenzenesulfonamide | researchgate.net |

| Primary Aromatic Amine | Aniline | N-Phenylbenzenesulfonamide | researchgate.netresearchgate.net |

| Substituted Aniline | p-Chloroaniline | N-(4-Chlorophenyl)benzenesulfonamide | researchgate.net |

| Hexamethylenimine | Hexamethylenimine | N-(Benzenesulfonyl)hexamethylenimine | researchgate.net |

This table presents analogous reactions with benzenesulfonyl chloride, which are indicative of the reactivity of this compound.

Condensation Reactions with Hydroxyl-Containing Compounds (e.g., Alcohols, Phenols)

Similar to the reactions with amines, this compound readily condenses with compounds containing hydroxyl groups, such as alcohols and phenols, to form the corresponding trisulfonate esters. These reactions are typically carried out in the presence of a base to neutralize the liberated HCl.

The synthesis of benzene-1,3,5-triyl trimethanesulfonate, an analogous compound, has been achieved by reacting 1,3,5-trihydroxybenzene with methanesulfonyl chloride in pyridine. nih.govnih.gov This suggests a straightforward pathway for the synthesis of the corresponding trisulfonate ester from this compound and a suitable triol. The reaction with simple alcohols (e.g., methanol, ethanol) would yield the corresponding trialkoxycarbonylbenzene-1,3,5-trisulfonates.

The formation of sulfonate esters is a key step in the synthesis of certain porous organic polymers. For example, sulfonate ester-containing polymers have been synthesized through the direct copolymerization of sulfonate ester precursors. researchgate.net While not directly involving this compound, this highlights the utility of the sulfonate ester linkage in materials science.

Table 2: Synthesis of an Analogous Trisulfonate Ester

| Reactants | Product | Reference(s) |

| 1,3,5-Trihydroxybenzene and Methanesulfonyl Chloride | Benzene-1,3,5-triyl trimethanesulfonate | nih.govnih.gov |

Reactions with Complex Organic Nucleophiles (e.g., Carbohydrates)

The reactivity of this compound extends to more complex, polyfunctional nucleophiles like carbohydrates. The multiple hydroxyl groups of sugars offer several potential sites for sulfonylation. Regioselective sulfonylation of carbohydrates is a significant challenge in synthetic chemistry, as it allows for the targeted modification of these biomolecules.

Studies on the sulfonylation of sucrose (B13894) with p-toluenesulfonyl chloride have shown that the reactivity of the different hydroxyl groups can be controlled by the choice of reagents and reaction conditions. nih.gov For instance, using N-(p-toluenesulfonyl)imidazole leads to preferential sulfonylation at the 2-OH position of the glucose unit, whereas the use of p-toluenesulfonyl chloride in pyridine favors reaction at the primary hydroxyl groups (6-OH and 6'-OH). nih.gov These findings suggest that this compound could be employed for the regioselective, trifunctional modification of carbohydrates, potentially leading to novel derivatives with unique properties.

Electrophilic Aromatic Substitution Reactions Induced by Sulfonyl Groups (e.g., Friedel-Crafts Chemistry)

The sulfonyl chloride groups are strongly electron-withdrawing and, as a result, deactivate the benzene ring towards electrophilic aromatic substitution. libretexts.org Reactions like Friedel-Crafts alkylation and acylation, which typically proceed via electrophilic attack on the aromatic ring, are generally not feasible on highly deactivated substrates such as nitrobenzene (B124822) or those with multiple deactivating groups. libretexts.orglibretexts.orgmasterorganicchemistry.com Therefore, it is highly unlikely that this compound would undergo Friedel-Crafts reactions where it acts as the aromatic substrate.

However, sulfonyl chlorides themselves can act as electrophilic reagents in Friedel-Crafts sulfonylation reactions to introduce a sulfonyl group onto another aromatic ring. libretexts.org This reaction is typically catalyzed by a Lewis acid like aluminum chloride. libretexts.org While this is a common reaction for simpler sulfonyl chlorides, the use of the trifunctional this compound in this context to produce, for example, a star-shaped trisulfone, has not been widely reported.

Conversion to Related Sulfonyl Derivatives (e.g., Fluorinated Benzene Sulfonyl Fluorides)

The chloride atoms in the sulfonyl chloride groups can be replaced by other halogens, most notably fluorine, through a halogen exchange reaction. The resulting sulfonyl fluorides are often more stable and exhibit different reactivity profiles compared to their chloride counterparts.

A key derivative of this compound is benzene-1,3,5-trisulfonyl fluoride (B91410) (BTSF) . This conversion can be achieved through a Finkelstein-type reaction, which involves the exchange of one halogen for another. wikipedia.org While the classic Finkelstein reaction uses sodium iodide in acetone (B3395972) to convert alkyl chlorides/bromides to alkyl iodides, similar principles can be applied for fluorination, often using a fluoride salt like potassium fluoride in a polar aprotic solvent. wikipedia.org

Recent research has highlighted the utility of benzene-1,3-disulfonyl fluoride (BDSF) and benzene-1,3,5-trisulfonyl fluoride (BTSF) as cost-effective and stable reagents for SuFEx (Sulfur Fluoride Exchange) driven deoxyazidation of alcohols. nih.govresearchgate.net This method allows for the reliable and scalable synthesis of alkyl azides from primary and secondary alcohols. nih.gov

Table 3: Conversion to Sulfonyl Fluoride and its Application

| Starting Material | Reagent(s) | Product | Application of Product | Reference(s) |

| This compound | Fluorinating Agent (e.g., KF) | Benzene-1,3,5-trisulfonyl fluoride (BTSF) | Reagent for deoxyazidation of alcohols | wikipedia.orgnih.govresearchgate.net |

Mechanistic Investigations of Reaction Pathways

The reactions of sulfonyl chlorides with nucleophiles have been the subject of numerous mechanistic studies. The solvolysis of arenesulfonyl chlorides is generally believed to proceed through a bimolecular nucleophilic substitution (SN2-like) pathway at the sulfur atom. beilstein-journals.org

Computational studies have provided further insight into these reaction mechanisms. For nucleophilic aromatic substitution reactions in general, both stepwise (involving a Meisenheimer intermediate) and concerted mechanisms have been identified, depending on the specific reactants and conditions. nih.govnih.gov For the reaction of sulfonyl chlorides, a concerted SN2-type mechanism is often favored. beilstein-journals.org

In the context of Friedel-Crafts reactions, computational investigations have explored the role of catalysts and the nature of the intermediates. For instance, studies on the Friedel-Crafts benzoylation of N-methylpyrrole have suggested a bimolecular concerted SN2 mechanism when the reaction is carried out in a confined supramolecular capsule. nih.gov

While specific mechanistic studies on this compound are scarce, the extensive research on simpler arenesulfonyl chlorides provides a solid framework for understanding its reactivity. The three sulfonyl chloride groups are expected to react independently via similar SN2-like mechanisms with a wide range of nucleophiles.

Kinetic Analysis of Reaction Rates

While specific kinetic studies detailing the reaction rates of this compound are not extensively available in the public domain, the reactivity can be inferred from the well-documented kinetics of simpler arenesulfonyl chlorides. The reactions of arenesulfonyl chlorides, particularly nucleophilic substitution, are generally understood to proceed via a bimolecular mechanism.

In the case of reactions with other nucleophiles, such as amines or alcohols, the rate of reaction is also anticipated to be dependent on the concentration of both the sulfonyl chloride and the nucleophile. The reaction rates for polysulfonylated compounds are generally higher than their monosulfonylated counterparts due to the cumulative electron-withdrawing effects.

To illustrate the expected kinetic behavior, a hypothetical kinetic data table for the reaction of this compound with a generic nucleophile 'Nu⁻' is presented below. This table is based on the principles of reaction kinetics for analogous compounds.

Hypothetical Kinetic Data for the Reaction of this compound with a Nucleophile

| [this compound] (mol/L) | [Nu⁻] (mol/L) | Initial Rate (mol/L·s) |

| 0.05 | 0.1 | 1.2 x 10⁻⁴ |

| 0.10 | 0.1 | 2.4 x 10⁻⁴ |

| 0.05 | 0.2 | 2.4 x 10⁻⁴ |

This table is for illustrative purposes and does not represent experimentally determined values.

Elucidation of Reaction Intermediates and Transition States

The mechanism of nucleophilic substitution at the sulfonyl group of arenesulfonyl chlorides has been a subject of considerable study. While a concerted Sɴ2-like mechanism is often proposed, evidence also exists for a stepwise addition-elimination pathway involving a transient intermediate.

For this compound, upon attack by a nucleophile, the sulfur atom can expand its coordination sphere to form a trigonal bipyramidal intermediate. In this intermediate, the incoming nucleophile and the leaving group (chloride) would occupy the axial positions. The high electronegativity of the oxygen and chlorine atoms attached to the sulfur atom stabilizes the negative charge that develops on the sulfur in the transition state.

The transition state leading to this intermediate is characterized by the partial formation of the new bond with the nucleophile and partial breaking of the sulfur-chlorine bond. The geometry of this transition state is believed to be a distorted trigonal bipyramid.

In the context of aromatic substitution, particularly with strong nucleophiles, the formation of a Meisenheimer-like complex is a possibility, where the nucleophile adds to the aromatic ring itself. libretexts.orgyoutube.com However, for reactions at the sulfonyl group, the attack at the sulfur atom is the more direct and generally accepted pathway.

Computational studies on simpler arenesulfonyl chlorides have provided insights into the structures of these intermediates and transition states. mdpi.com These studies support the feasibility of a trigonal bipyramidal intermediate and have helped to map the potential energy surface of the reaction. For this compound, similar intermediates and transition states are expected for each of the three reaction sites. The presence of multiple reactive centers could, however, lead to more complex reaction pathways with the potential for intramolecular interactions or sequential reactions influencing the stability of intermediates.

Application As a Core Building Block in Advanced Material Architectures

Role in the Construction of Hyperbranched Polymer Systems

Hyperbranched polymers (HBPs) are three-dimensional dendritic macromolecules characterized by a highly branched topology and a multitude of terminal functional groups. frontiersin.org Unlike perfectly structured dendrimers, HBPs are typically synthesized in a one-pot reaction, making them a more cost-effective alternative for various applications. vt.edumdpi.com The trifunctional nature of 1,3,5-benzenetrisulfonyl trichloride (B1173362) allows it to act as a B3-type core or branching unit in the synthesis of these systems.

The most common strategy for synthesizing hyperbranched polymers is the polycondensation of ABₓ-type monomers (where x ≥ 2). vt.edunih.gov 1,3,5-Benzenetrisulfonyl trichloride can be used as a precursor to create AB₂ monomers. An AB₂ monomer contains one reactive group of type 'A' and two reactive groups of type 'B'.

The design involves reacting the trifunctional this compound (a B₃ molecule) with a compound that contains one group reactive towards sulfonyl chloride and two protected or less reactive functional groups. A generalized synthetic route involves the monosubstitution of one sulfonyl chloride group, leaving the other two unreacted. These two remaining sulfonyl chloride groups constitute the 'B' functionalities, while the newly introduced group, after deprotection or modification, becomes the 'A' functionality.

For example, a phenol (B47542) derivative containing a protected reactive group can be reacted under controlled stoichiometry with this compound. The single phenolic hydroxyl group reacts with one sulfonyl chloride to form a sulfonate ester linkage. The remaining two sulfonyl chloride groups on the benzene (B151609) ring are the B groups, and the protected group on the phenol, once deprotected, becomes the A group, ready for polymerization. The synthesis of various AB₂ monomers is a key step toward creating tailored hyperbranched architectures. researchgate.net

The creation of hyperbranched polymers from this compound typically proceeds via step-growth polycondensation. nih.gov In this process, the compound can be used in an A₂ + B₃ polymerization reaction.

In this approach:

An A₂ monomer (a molecule with two reactive functional groups, e.g., a diphenol or a diamine) is reacted with a B₃ monomer like this compound.

The reaction between the 'A' and 'B' groups (e.g., hydroxyl and sulfonyl chloride) leads to the formation of polymer chains.

The trifunctional nature of the B₃ monomer introduces branching points at each unit, leading to a hyperbranched structure.

For instance, the polycondensation of this compound with an A₂ monomer like bisphenol A would result in a hyperbranched poly(sulfonate ester). The degree of branching and the final molecular weight can be influenced by the monomer ratio and reaction conditions. nih.gov Similarly, hyperbranched poly(phenylene sulfide) has been prepared from the polymerization of 3,5-dichlorobenzenethiol, an AB₂ monomer, where the addition of a core molecule like 1,3,5-trichlorobenzene (B151690) (structurally analogous to the core of this compound) was used to control molecular weight and polydispersity. elsevierpure.comresearchgate.net

Other polymerization methods applicable to creating hyperbranched structures include self-condensing vinyl polymerization and ring-opening polymerization, though direct polycondensation of ABₓ or A₂ + B₃ systems remains a primary route. frontiersin.orgnih.gov

| Strategy | Monomer(s) Type | Role of this compound | Resulting Polymer Type | Key Advantage |

|---|---|---|---|---|

| A₂ + B₃ Polycondensation | Difunctional (A₂) + Trifunctional (B₃) | B₃ Core/Branching Unit | Hyperbranched Polysulfonamide, Polysulfonate Ester | One-pot synthesis. vt.edu |

| AB₂ Polycondensation | Monomer with one 'A' group and two 'B' groups | Precursor for AB₂ Monomer Synthesis | Varies based on monomer structure (e.g., Polyethers, Polyesters). researchgate.net | Good control over polymer structure. rsc.org |

A key advantage of hyperbranched polymers is the high density of functional groups at their periphery. frontiersin.orgpsu.edu When this compound is used in an A₂ + B₃ polymerization with a stoichiometric excess of the A₂ monomer, the resulting hyperbranched polymer will have 'A' type functional groups on its surface. Conversely, an excess of the B₃ monomer would result in sulfonyl chloride terminal groups.

These terminal groups are available for further chemical modification, allowing the properties of the polymer to be tailored for specific applications. nih.gov For example:

Thiol-ene/Thiol-yne Chemistry: If the terminal groups are thiols, they can react with molecules containing alkene or alkyne functionalities via radical addition. rsc.org

Esterification/Amidation: Terminal hydroxyl or amine groups can be reacted with carboxylic acids or their derivatives.

Click Chemistry: The introduction of azide (B81097) or alkyne terminal groups allows for highly efficient and specific modifications using click chemistry reactions.

This versatility enables the creation of functional materials, such as drug delivery systems, advanced coatings, and polymer additives. nih.govrsc.org

Integration into Dendrimeric Frameworks

Dendrimers are perfectly branched, monodisperse macromolecules with a precisely controlled structure. vt.edu Unlike hyperbranched polymers, their synthesis is a stepwise, iterative process that allows for the construction of flawless, generation-by-generation architectures. cmu.edu The C₃ symmetry and three reactive sites of this compound make it an excellent candidate for use as the central core in dendrimer synthesis. instras.com

The "core-first" or "divergent" method is a primary strategy for dendrimer synthesis, starting from a central core molecule and growing outwards. youtube.comjapsonline.com

The process using this compound as the core (a Generation 0, or G0, starting point) would proceed as follows:

Generation 1 (G1): The core molecule is reacted with an excess of a monomer that has one functional group capable of reacting with the sulfonyl chloride groups and at least two other protected functional groups. For example, reacting this compound with a protected amino-alcohol would attach three monomer units to the core.

Activation: The protected groups on the newly added peripheral layer are deprotected, revealing new reactive sites.

Generation 2 (G2): This new generation is then reacted with another layer of the protected monomer, doubling the number of peripheral groups at each branch.

This iterative cycle of reaction and activation is repeated to build successive generations (G3, G4, etc.), with the number of surface groups increasing exponentially. cmu.eduyoutube.com While this method allows for the synthesis of large dendrimers, achieving perfect structures can be challenging, as side reactions or incomplete reactions can lead to defects in higher generations. japsonline.comresearchgate.net

| Generation | Starting Material | Reactant | Number of Surface Groups | Potential Issues |

|---|---|---|---|---|

| G0 | This compound | - | 3 (-SO₂Cl) | - |

| G1 | G0 Dendrimer | AB₂ Monomer (e.g., BOC-protected diamine) | 6 (Protected -NHBOC) | Incomplete reaction at the core. |

| G2 | Deprotected G1 Dendrimer | AB₂ Monomer (e.g., BOC-protected diamine) | 12 (Protected -NHBOC) | Increased steric hindrance. cmu.edu |

| G3 | Deprotected G2 Dendrimer | AB₂ Monomer (e.g., BOC-protected diamine) | 24 (Protected -NHBOC) | Higher probability of defects and difficult purification. japsonline.com |

Control over the dendrimer's final structure is paramount and is managed through several factors during the divergent synthesis:

Stoichiometry and Reaction Conditions: Precise control of reactant ratios and reaction conditions (temperature, solvent) is crucial in each step to ensure complete reaction and minimize side products. The use of highly efficient reactions, such as those employed in "click chemistry," can improve the fidelity of each generation's growth.

Purification: After each generation is synthesized, rigorous purification is necessary to remove any defective molecules that resulted from incomplete reactions. cmu.edu As the dendrimer grows, the similarity in physical properties between the desired product and the defects makes purification increasingly difficult.

Steric Hindrance: As the dendrimer generation increases, the density of branches on the periphery also increases. This can lead to steric crowding, which may prevent some reactive sites from participating in the next growth step, leading to a "dense-packed" state and limiting the maximum achievable generation.

The choice of the branching monomer is also critical. Monomers with longer, more flexible chains can alleviate steric hindrance to a degree, allowing for the synthesis of higher-generation dendrimers before dense packing occurs. Ultimately, the controlled, iterative nature of the divergent synthesis, originating from the this compound core, allows for the creation of macromolecules with a precisely defined number of branches and terminal functionalities.

Utilization in Porous Organic Frameworks and Networks

The precise geometry and reactive nature of this compound make it a compelling candidate for the synthesis of porous organic materials, where it can act as a trigonal node to build extended networks. These materials are of high interest for applications in gas storage, separation, and catalysis.

Precursor for Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and tunable porosity. The selection of building blocks is critical to the design of COFs with desired properties.

The C3-symmetric arrangement of the three sulfonyl chloride groups on the benzene ring makes this compound an ideal monomer for the construction of 2D COFs with hexagonal pore geometries. In a manner analogous to the use of other trigonal building blocks like 1,3,5-triformylbenzene or 1,3,5-benzenetricarbonyl trichloride, this molecule can be reacted with linear difunctional linkers, such as diamines, to generate an extended, ordered network. nanorh.com The predictable 120° angle between the reactive sites directs the formation of a honeycomb-like lattice, a common and highly sought-after topology in COF chemistry. The rigidity of the central benzene ring helps ensure the persistence of porosity in the final material.

The reaction between the sulfonyl chloride groups of the monomer and primary or secondary amines results in the formation of sulfonamide linkages (-SO₂-NR-). This covalent bond is known for its high chemical and thermal stability. The synthesis of sulfonamides from sulfonyl chlorides and amines is a highly efficient and well-established reaction in organic chemistry. ekb.eg This robust linkage is crucial for the stability of the resulting COF, ensuring that the framework can withstand harsh chemical environments, such as acidic or basic conditions, without degradation. This stability is a key advantage over other linkages, like imines, which can be susceptible to hydrolysis.

Other Porous Polymer Networks and Supramolecular Assemblies

Beyond the highly crystalline domain of COFs, this compound is a valuable monomer for synthesizing amorphous Microporous Organic Polymers (MOPs). nih.gov These materials, while lacking long-range crystalline order, still possess significant intrinsic microporosity due to the inefficient packing of the rigid, contorted polymer chains.

By reacting this compound with various polyamines, highly cross-linked polysulfonamide networks can be formed. The principle is similar to the synthesis of Conjugated Microporous Polymers (CMPs) where trigonal nodes like 1,3,5-triethynylbenzene (B1295396) are used to generate porous, amorphous materials. rsc.org The resulting polysulfonamide networks are anticipated to have high thermal stability and chemical resistance, making them suitable for applications like gas sorption and as supports for catalysts.

Development of Functional Materials through Interfacial Polymerization Strategies

Interfacial polymerization (IP) is a powerful technique used to create ultrathin polymer films at the interface of two immiscible liquids. This method is the cornerstone of manufacturing thin-film composite (TFC) membranes for separation processes like nanofiltration and reverse osmosis. In this context, this compound serves as a critical cross-linking agent in the organic phase.

When an organic solution of this compound is brought into contact with an aqueous solution containing a multifunctional amine (e.g., piperazine (B1678402) or polyethyleneimine), a rapid polymerization reaction occurs at the interface. This reaction forms a highly cross-linked, ultrathin polysulfonamide selective layer on top of a porous support. The trifunctional nature of the sulfonyl chloride monomer is key to achieving a high degree of cross-linking, which is essential for the membrane's selectivity and stability.

Research has demonstrated that polysulfonamide membranes exhibit exceptional resistance to acidic conditions, a significant advantage over standard polyamide membranes that are prone to hydrolysis at low pH. While many studies utilize difunctional sulfonyl chlorides, the use of trifunctional analogues like naphthalene-1,3,6-trisulfonyl chloride has been shown to produce highly durable and acid-stable nanofiltration membranes. This establishes a clear precedent for the utility of this compound in creating robust membranes for treating aggressive industrial streams.

| Organic Monomer(s) | Aqueous Monomer(s) | Resulting Membrane Type | Key Performance/Property | Reference |

|---|---|---|---|---|

| Naphthalene-1,3,6-trisulfonylchloride | Triethylenetetramine | Polysulfonamide TFC | Excellent acid durability in 20% (w/v) H₂SO₄ aqueous solution. | nih.gov |

| Benzene-1,3-disulfonyl chloride (BDSC) | Polyethylenimine (PEI) | Polysulfonamide TFC | Superior acid stability compared to membranes from monomeric amines. | researchgate.net |

| Benzene-1,3-disulfonyl chloride (BDSC) | PEI and Piperazine (PIP) | Polysulfonamide TFC | Stable dye rejection performance after soaking in 20% H₂SO₄ at 70°C. | researchgate.net |

Reagent in the Synthesis of Heterocyclic Compounds and Ligands

The three reactive sulfonyl chloride groups on a single benzene ring make this compound a valuable starting material for the synthesis of complex, C3-symmetric molecules such as tripodal ligands and macrocycles. These molecules are of significant interest in coordination chemistry, supramolecular chemistry, and materials science.

By reacting this compound with molecules containing two or more amine groups, it is possible to construct large, well-defined architectures. For example, reaction with a diamine like ethylenediamine (B42938) under high-dilution conditions could potentially lead to the formation of [3+3] or larger macrocyclic sulfonamides. nih.gov Such macrocycles can act as hosts for guest molecules or as ligands for multiple metal ions.

Furthermore, reaction with three equivalents of a mono-amine results in the formation of a tripodal trisulfonamide. If the amine contains other functional groups, this reaction can be used to create complex tripodal ligands capable of coordinating to metal centers in a specific, facial geometry. researchgate.net This approach is analogous to the synthesis of 1,3,5-trisubstituted pyrazolines that bear a benzenesulfonamide (B165840) moiety, demonstrating the utility of sulfonyl-functionalized building blocks in constructing complex heterocyclic systems. nih.gov

Formation of Nitrogen- and Sulfur-Containing Heterocycles

The reaction of this compound with bifunctional nucleophiles, such as diamines, hydrazines, and aminothiols, offers a direct route to a variety of nitrogen- and sulfur-containing heterocyclic systems. The C3 symmetry of the core molecule can lead to the formation of novel macrocyclic and cage-like structures through carefully controlled cyclocondensation reactions.

One of the key reaction types involves the condensation of the sulfonyl chloride groups with primary or secondary amines to form stable sulfonamide linkages. When a diamine is used as the reacting partner, the potential for intramolecular cyclization or intermolecular polymerization exists. By employing high-dilution techniques, the formation of discrete macrocyclic products can be favored. For instance, the reaction of this compound with a linear diamine under high dilution is expected to yield macrocycles of varying ring sizes, depending on the stoichiometry and the length of the diamine linker.

The reaction with hydrazine (B178648) and its derivatives can lead to the formation of thiadiazine-like heterocycles. For example, the cyclocondensation with hydrazine would likely produce a network of fused rings centered around the benzene core, incorporating the -SO2-NH-NH-SO2- linkage. While specific studies on this compound for the synthesis of 1,3,5-thiadiazines are not extensively documented, the synthesis of related thiadiazine and triazine derivatives from other precursors is well-established. ias.ac.inasianpubs.org For example, the interaction of ethyl chloroformate with γ-N-substituted trithioallophanic acids is known to produce 6-oxo-5-aryl-2,4-dithio-hexahydro-1,3,5-thiadiazines. ias.ac.in

Table 1: Hypothetical Cyclocondensation Reactions of this compound with Diamines

| Diamine Reactant | Proposed Product | Reaction Conditions | Expected Yield (%) |

| Ethylenediamine | Tris(ethylenediamino) macrobicycle | High dilution in aprotic solvent, room temp. | 35-45 |

| 1,3-Diaminopropane | Tris(propylenediamino) macrobicycle | High dilution in THF with base, 0°C to rt | 40-50 |

| 1,4-Diaminobutane | Tris(butylenediamino) macrobicycle | High dilution in acetonitrile, reflux | 30-40 |

This table presents hypothetical data based on established principles of macrocyclization reactions.

Precursors for Coordination Chemistry Ligands

The rigid, tripodal structure of this compound makes it an excellent scaffold for the design of tridentate ligands for coordination chemistry. By functionalizing the sulfonyl chloride groups with moieties capable of coordinating to metal ions, a wide array of metal complexes and coordination polymers with predictable geometries can be synthesized.

A common strategy involves the reaction of this compound with amines that also contain a coordinating group, such as a pyridine (B92270), imidazole, or carboxylate. For example, reaction with 2-aminopyridine (B139424) would result in a tripodal ligand with three pyridyl nitrogen atoms positioned for facial coordination to a metal center. Such ligands are of significant interest for creating metal-organic frameworks (MOFs) and other coordination polymers. rsc.orgnih.gov The synthesis of coordination polymers from related tripodal ligands, such as 1,3,5-tris(1-imidazolyl)benzene, has been extensively studied and demonstrates the versatility of this structural motif in constructing porous materials for gas storage and catalysis. rsc.orgmdpi.com

The resulting sulfonamide-based ligands are expected to be robust and can influence the electronic properties of the metal center. The coordination of these tripodal ligands to various metal ions, such as Cu(II), Zn(II), and Ni(II), could lead to the formation of discrete molecular complexes or extended one-, two-, or three-dimensional networks. The specific architecture of the resulting coordination polymer is influenced by the choice of metal ion, the coordinating groups on the ligand, and the reaction conditions. The synthesis of metal complexes from chiral tripyridyldiamine ligands has been shown to result in stereoisomeric products, highlighting the potential for creating chiral metal-based materials from appropriately designed ligands. nih.gov

Table 2: Proposed Synthesis of Tripodal Ligands and their Metal Complexes

| Amine Reactant with Coordinating Group | Resulting Tripodal Ligand | Metal Salt | Proposed Complex Structure |

| 2-Aminopyridine | 1,3,5-Tris(N-(pyridin-2-yl)benzenesulfonamido)benzene | Cu(NO₃)₂ | Cu(L)₂ (Discrete Complex) |

| Histamine | 1,3,5-Tris(N-(2-(1H-imidazol-4-yl)ethyl)benzenesulfonamido)benzene | ZnCl₂ | [Zn₃(L)₂(Cl)₆] (Coordination Polymer) |

| Glycine methyl ester | Tris(N-(methoxycarbonylmethyl)benzenesulfonamido)benzene | Ni(OAc)₂ | [Ni(L)(H₂O)₃] (Discrete Complex) |

This table presents proposed synthetic routes and products based on established coordination chemistry principles.

Theoretical and Computational Chemistry Studies of 1,3,5 Benzenetrisulfonyl Trichloride

Quantum Chemical Calculations of Electronic Structure and Reactivity

No dedicated studies reporting quantum chemical calculations to determine the electronic structure and reactivity of 1,3,5-benzenetrisulfonyl trichloride (B1173362) were identified. While computational methods like Density Functional Theory (DFT) are commonly used to investigate the electronic properties, molecular orbital energies, and charge distributions of organic molecules to predict their reactivity, specific data for this trifunctional sulfonyl chloride is not present in the available literature.

Molecular Dynamics Simulations of Reaction Mechanisms

There are no available research articles or datasets detailing molecular dynamics (MD) simulations of the reaction mechanisms of 1,3,5-benzenetrisulfonyl trichloride. MD simulations are powerful tools for visualizing the dynamic evolution of chemical reactions at the atomic level, providing insights into transition states and reaction pathways. However, it appears this level of computational investigation has not been published for this specific compound.

Computational Modeling of Polymerization and Network Formation Processes

Information regarding the computational modeling of polymerization and network formation originating from this compound is not available. This compound, with its three reactive sulfonyl chloride groups, is a potential precursor for the formation of 2D or 3D polymer networks. Computational modeling could predict the structural characteristics and properties of such materials, but no studies of this nature were found.

Prediction of Reactivity Profiles and Selectivity

There are no published studies on the computational prediction of reactivity profiles and selectivity for this compound. Such studies would typically involve computational methods to understand how the three sulfonyl chloride groups interact and influence each other's reactivity towards various nucleophiles, and to predict the conditions for selective mono-, di-, or tri-substitution. This information is currently not available in the searched scientific literature.

Advanced Analytical Methodologies for Research on 1,3,5 Benzenetrisulfonyl Trichloride and Its Derivatives

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable for the primary structural elucidation and confirmation of 1,3,5-benzenetrisulfonyl trichloride (B1173362) and its derivatives. These techniques provide detailed information about the molecular framework, functional groups, and connectivity.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is a cornerstone technique for confirming the molecular structure of 1,3,5-benzenetrisulfonyl trichloride derivatives. Due to the symmetrical nature of the parent molecule, its ¹H NMR spectrum is relatively simple, exhibiting a singlet for the three equivalent aromatic protons. The strong electron-withdrawing nature of the sulfonyl chloride groups significantly deshields these protons, causing them to resonate at a characteristically downfield chemical shift.

¹H NMR: The aromatic protons of this compound typically appear as a singlet in the range of δ 8.0-8.5 ppm. Upon derivatization, for instance, in the formation of sulfonamides, the chemical environment of these protons changes, leading to shifts in their resonance, though the C₃ symmetry might be retained.

¹³C NMR: The ¹³C NMR spectrum provides further structural confirmation. It will show two distinct signals for the aromatic carbons: one for the carbons bearing the sulfonyl chloride groups and another for the carbons bonded to hydrogen.

| Nucleus | Typical Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | 8.0 - 8.5 | Singlet | Aromatic C-H |

| ¹³C | 135 - 145 | Singlet | Aromatic C-SO₂Cl |

| ¹³C | 130 - 135 | Singlet | Aromatic C-H |

| This interactive table provides typical NMR data for the parent compound, this compound. Actual values may vary depending on the solvent and experimental conditions. |

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy is highly effective for identifying the key functional groups present in the molecule. The sulfonyl chloride (-SO₂Cl) group has strong, characteristic absorption bands in the infrared (IR) spectrum. acdlabs.com

Infrared (IR) Spectroscopy: The most prominent features in the IR spectrum of this compound are the asymmetric and symmetric stretching vibrations of the S=O bonds. acdlabs.com These appear as very strong bands. The S-Cl stretch is also observable.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity |

| Asymmetric SO₂ Stretch | 1370 - 1410 | Strong |

| Symmetric SO₂ Stretch | 1160 - 1210 | Strong |

| S-Cl Stretch | 500 - 600 | Medium |

| C-S Stretch | 650 - 750 | Medium |

| This interactive table summarizes the characteristic vibrational frequencies for aryl sulfonyl chlorides. |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, which aids in confirming the identity of this compound and its derivatives. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. The presence of chlorine atoms (³⁵Cl and ³⁷Cl isotopes) results in a characteristic isotopic pattern for chlorine-containing fragments, which is a powerful diagnostic tool. acdlabs.com For the parent molecule with three chlorine atoms, the molecular ion region will display a distinctive pattern of peaks (e.g., M, M+2, M+4, M+6) corresponding to the different combinations of these isotopes.

Chromatographic Separations for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating components of a reaction mixture, thereby enabling the assessment of product purity and the monitoring of reaction progress.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of sulfonyl chlorides and their derivatives, such as sulfonamides. researchgate.net Given the reactivity of the sulfonyl chloride group, reversed-phase HPLC is commonly employed.

Methodology: A typical method would use a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with an acid modifier like formic acid for better peak shape and MS compatibility. sielc.com

Detection: A UV detector is suitable as the benzene (B151609) ring is a strong chromophore. For more detailed analysis, HPLC can be coupled with a mass spectrometer (LC-MS) to provide molecular weight information for each separated component. nih.gov

Gas Chromatography (GC)

Direct analysis of sulfonyl chlorides by GC can be challenging due to their thermal lability and high reactivity, which can lead to degradation in the hot injector port. core.ac.uk

Derivatization: To overcome these challenges, a common strategy is to convert the sulfonyl chlorides into more stable derivatives, such as sulfonamides or sulfonate esters, prior to analysis. For example, reaction with a secondary amine like N,N-diethylamine produces thermally stable N,N-diethylsulfonamides that can be readily analyzed by GC-MS. core.ac.uk This derivatization approach is particularly useful for monitoring the consumption of the this compound starting material during a reaction.

Characterization Techniques for Derived Macromolecular and Porous Materials

This compound is a trifunctional building block suitable for synthesizing polymers, including highly ordered porous materials like Covalent Organic Frameworks (COFs). The structural characterization of these materials requires specialized techniques.

X-ray Diffraction (XRD)

XRD is the most powerful technique for determining the crystalline structure of materials. For porous materials derived from this compound, XRD is used to establish the long-range order and determine the framework's topology and pore dimensions.

Powder X-ray Diffraction (PXRD): This is routinely used to assess the crystallinity of the synthesized material. The positions and intensities of the diffraction peaks are compared with simulated patterns based on proposed structural models to confirm the framework structure. researchgate.net

Single-Crystal X-ray Diffraction (SCXRD): While growing single crystals of COFs large enough for SCXRD is a significant challenge, it provides the most precise and unambiguous structural information. nih.govsemanticscholar.org When successful, SCXRD can determine bond lengths, bond angles, and the exact spatial arrangement of the framework atoms with atomic precision. nih.govresearchgate.net

Electron Microscopy (Scanning and Transmission)

Electron microscopy provides direct visualization of the morphology and microstructure of the synthesized materials.

Transmission Electron Microscopy (TEM): TEM offers higher resolution and is used to observe the internal structure of the material. For crystalline porous materials like COFs, TEM can sometimes directly visualize the ordered pore channels and lattice fringes, providing further evidence of the crystalline nature of the framework. researchgate.net

Future Directions and Research Outlook in 1,3,5 Benzenetrisulfonyl Trichloride Chemistry

Exploration of Undiscovered Synthetic Pathways and Methodological Advancements

The traditional synthesis of 1,3,5-benzenetrisulfonyl trichloride (B1173362) typically involves the direct chlorosulfonation of benzene (B151609), a process often requiring harsh reagents like chlorosulfonic acid and leading to potential side products. rsc.orgnih.gov Future research is increasingly focused on developing more efficient, selective, and environmentally benign synthetic routes.

Methodological Advancements:

Greener Synthetic Approaches: A significant push is being made towards "green" chemistry. This includes the use of less hazardous reagents and solvent-free or aqueous reaction conditions. rsc.orgrsc.org For instance, methods utilizing N-chlorosuccinimide (NCS) for the chlorosulfonation of S-alkylisothiourea salts present a milder and more environmentally friendly alternative to traditional methods. organic-chemistry.orgresearchgate.net Another promising avenue is the oxyhalogenation of thiols and disulfides using reagents like oxone-KX (where X is Cl or Br) in water. rsc.org

Novel Catalytic Systems: The development of advanced catalysts is crucial for improving reaction efficiency and selectivity. Research into novel catalysts for chlorosulfonation, such as those based on zirconia treated with chlorosulfonic acid (UDCaT-5), has shown enhanced superacidity and catalytic activity compared to conventional sulfated zirconia. researchgate.net The use of azo catalysts in the chlorosulfonation of polymers also suggests potential for new catalytic systems in small molecule synthesis. google.com Furthermore, Sandmeyer-type reactions using SO2 surrogates like DABSO with a copper catalyst offer a safe and mild route to sulfonyl chlorides from anilines. acs.org

Flow Chemistry: Continuous flow manufacturing presents a safer and more scalable alternative to batch processing for hazardous reactions like chlorosulfonation. nih.gov This technology allows for better control over reaction parameters, minimizes the volume of hazardous materials at any given time, and can improve spacetime yield. nih.gov

| Synthetic Approach | Key Features & Advantages | Representative Reagents/Catalysts |

| Green Synthesis | Milder reaction conditions, reduced hazardous waste, use of aqueous media. | N-Chlorosuccinimide (NCS), Oxone-KX, Ammonium nitrate/HBr/O2. rsc.orgrsc.orgorganic-chemistry.orgresearchgate.net |

| Novel Catalysis | Increased reaction rates, higher selectivity, potential for new reaction pathways. | UDCaT-5 (modified zirconia), Azo catalysts, Copper salts (in Sandmeyer-type reactions). researchgate.netgoogle.comacs.org |

| Flow Chemistry | Enhanced safety for hazardous reactions, improved scalability and process control. | Use of microreactors and continuous processing equipment. nih.gov |

Development of Novel Materials with Tailored Functionalities

The trifunctional nature of 1,3,5-benzenetrisulfonyl trichloride makes it an ideal candidate for the construction of a wide array of functional materials. Its ability to act as a rigid, three-connecting node allows for the creation of well-defined, porous, and high-surface-area structures.

Emerging Material Applications:

Dendrimers and Hyperbranched Polymers: Dendrimers are highly branched, monodisperse macromolecules with a defined architecture. researchgate.netmdpi.comsigmaaldrich.com this compound can serve as a core or a branching unit in the synthesis of sulfonimide-based dendrimers. mdpi.com These structures are being explored for applications in drug delivery, catalysis, and as nano-reactors. The convergent synthetic approach, starting from the periphery and building inwards, offers a route to higher generation dendrimers with fewer defects. mdpi.com

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs): MOFs are crystalline porous materials constructed from metal ions or clusters coordinated to organic linkers. nih.gov While research has extensively used carboxylate-based linkers like 1,3,5-benzenetricarboxylic acid, the use of sulfonate-based linkers derived from this compound is a growing area of interest. researchgate.netresearchgate.net These materials exhibit high porosity and tunable properties, making them promising for gas storage, separation, and catalysis. Similarly, COFs, which are constructed entirely from light elements linked by covalent bonds, can be synthesized using this compound to form highly stable and porous networks.

High-Performance Polymers: The rigid, trifunctional nature of this compound makes it an excellent cross-linking agent. It can be incorporated into polymer backbones to enhance thermal stability, mechanical strength, and chemical resistance. Its use as a multifunctional initiator in living radical polymerization has been demonstrated to produce well-defined star polymers. cmu.edu

| Material Class | Key Structural Features | Potential Applications |

| Dendrimers | Highly branched, monodisperse, globular architecture. researchgate.netmdpi.com | Drug delivery, catalysis, nanoreactors. sigmaaldrich.commdpi.com |

| MOFs/COFs | Crystalline, porous, high surface area networks. nih.gov | Gas storage and separation, heterogeneous catalysis, sensing. researchgate.netresearchgate.net |

| High-Performance Polymers | Cross-linked, networked structures. | Advanced composites, coatings, membranes. cmu.edu |

Interdisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Engineering

The future development of materials based on this compound will increasingly rely on a collaborative, interdisciplinary approach. The synthesis of the core molecule and its derivatives falls within the domain of organic chemistry, while the fabrication and characterization of resulting materials are central to materials science. The ultimate application and scale-up of these materials often require the expertise of chemical and materials engineers.

For example, the design of a new MOF for carbon capture would involve:

Organic Chemists: Synthesizing modified linkers derived from this compound with specific functional groups to enhance CO2 affinity.

Materials Scientists: Developing and optimizing the solvothermal or other synthesis conditions for MOF formation, and characterizing its structure, porosity, and gas uptake properties.

Chemical Engineers: Designing and modeling a reactor for the large-scale production of the MOF and developing the process for its integration into a carbon capture system.

This synergistic approach is essential for translating fundamental chemical discoveries into tangible technological solutions.

Persistent Challenges and Emerging Opportunities in Synthetic Design and Application Scalability

Despite the promising future, several challenges remain in the chemistry and application of this compound.

Challenges:

Scalability of Synthesis: Many of the novel, greener synthetic methods are developed at the laboratory scale. Scaling these processes to industrial production levels while maintaining efficiency, safety, and cost-effectiveness is a significant hurdle. idbs.comdrugdiscoverytrends.comprimescholars.comchemtek.co.in The transition from gram to kilogram or ton scale often introduces unforeseen problems related to heat transfer, mixing, and purification. drugdiscoverytrends.comchemtek.co.in

Process Safety: Chlorosulfonation reactions can be highly exothermic and release corrosive gases like HCl, posing significant safety risks, especially at a large scale. nih.gov Careful process design and control are paramount.

Emerging Opportunities:

Computational Design: Advances in computational chemistry and materials science allow for the in silico design of novel materials with desired properties before their synthesis. This can accelerate the discovery process and reduce the experimental workload.

Supramolecular Chemistry: The sulfonyl groups can participate in non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions. This opens up opportunities for the design of self-assembling supramolecular structures with applications in sensing and molecular recognition.

Biomaterials: The incorporation of sulfonate groups, derived from the corresponding sulfonyl chlorides, can enhance the biocompatibility and bioactivity of materials. mdpi.com This presents opportunities for the development of new scaffolds for tissue engineering and drug delivery systems. mdpi.com

The continued exploration of the fundamental chemistry of this compound, coupled with innovative approaches to synthesis and materials design, will undoubtedly unlock its full potential in a wide range of scientific and technological fields.

Q & A

Basic: What precautions are critical for handling and storing 1,3,5-benzenetrisulfonyl trichloride in laboratory settings?

Answer:

This compound is classified as a UN 3261 corrosive solid (Class 8, Subsidiary Hazard II) . Key precautions include:

- Storage : Keep in airtight, moisture-resistant containers under inert gas (e.g., nitrogen) to prevent hydrolysis .

- Handling : Use corrosion-resistant gloves (e.g., neoprene) and work in a fume hood to avoid exposure to vapors. Neutralize spills with sodium bicarbonate .

- Transport : Follow IATA/IMDG regulations for corrosive solids, including secondary containment and hazard labeling .

Basic: What are the standard synthetic protocols for preparing derivatives of this compound?

Answer:

The compound reacts with nucleophiles (e.g., amines, alcohols) under anhydrous conditions:

- Amidation : React with triamines (e.g., tris(2-aminoethyl)amine) in acetonitrile with triethylamine as a base, yielding tricarboxamide derivatives .

- Esterification : Use propargyl alcohol in dichloromethane with catalytic pyridine to form triesters, critical for click chemistry applications .

- Kinetic Control : Maintain temperatures below 40°C to avoid side reactions from thermal degradation .

Basic: How can researchers purify this compound to achieve >98% purity?

Answer:

Purification involves:

- Recrystallization : Dissolve in dry hexane at 30–35°C (melting point range: 34.5–36°C) and cool to −20°C for crystal formation .

- Solvent Selection : Avoid protic solvents (e.g., water, alcohols) to prevent hydrolysis. Use anhydrous toluene or dichloromethane for solubility .

- Column Chromatography : Silica gel with hexane/ethyl acetate (9:1) under inert atmosphere for lab-scale purification .

Advanced: How does this compound contribute to covalent organic framework (COF) synthesis?

Answer:

The compound serves as a trifunctional node in COFs:

- Linkage Design : React with triamines (e.g., 1,3,5-tris(4-aminophenyl)benzene) to form imine-linked frameworks. Optimize stoichiometry (1:1 molar ratio) in dimethylacetamide at 120°C for 72 hours .

- Porosity Control : Adjust reaction time and temperature to tune pore sizes (7–27 Å) and surface areas (up to 1,590 m²/g) .

- Crystallinity : Confirm staggered or eclipsed layer stacking via powder XRD (e.g., P6/mmm symmetry for COF-5) .

Advanced: What methodologies optimize this compound in lipid-like nanoparticle (LLN) formulations for mRNA delivery?

Answer:

Key steps include:

- Core Functionalization : Synthesize N1,N3,N5-tris(2-aminoethyl)benzene-1,3,5-tricarboxamide (TT) via reaction with Boc-protected diamines, followed by deprotection .

- Orthogonal Design : Use a Taguchi array to optimize lipid chain length, PEGylation, and charge balance. For example, TT3LLNs with C12 chains showed 350-fold efficiency improvements in mRNA encapsulation .

- In Vivo Testing : Evaluate mRNA translation efficiency in murine models using luciferase-encoding mRNA and bioluminescence imaging .

Advanced: How should researchers resolve discrepancies in reported melting points (e.g., 35°C vs. 34.5–36°C)?

Answer:

Discrepancies arise from purity and measurement conditions :

- Replication : Purify samples via recrystallization (as above) and use differential scanning calorimetry (DSC) at 5°C/min under nitrogen .

- Hydration Effects : Ensure anhydrous conditions, as moisture lowers the observed melting point due to hydrolysis .

- Literature Review : Cross-reference peer-reviewed studies (e.g., Sigma-Aldrich technical notes) over non-academic sources .

Advanced: What analytical techniques are essential for characterizing structural stability in derivatives?

Answer:

- XRD : Confirm crystallinity in COFs or polymers. For amorphous derivatives (e.g., LLNs), use small-angle X-ray scattering (SAXS) .

- NMR : ¹H/¹³C NMR in CDCl3 to verify substitution patterns. Monitor hydrolysis by tracking residual −SO2Cl peaks at δ 7.8–8.2 ppm .

- FTIR : Identify sulfonyl chloride stretches (1,370–1,400 cm⁻¹) and amide/ester carbonyls (1,650–1,750 cm⁻¹) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.